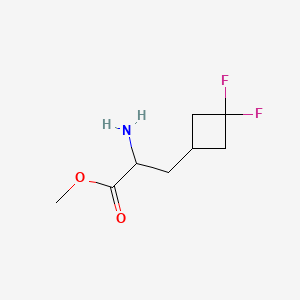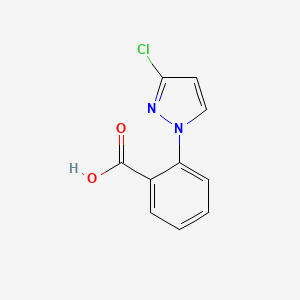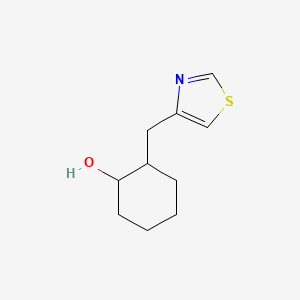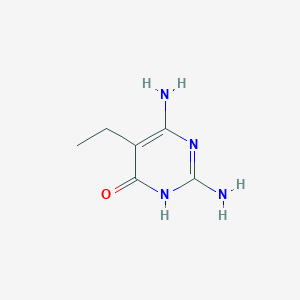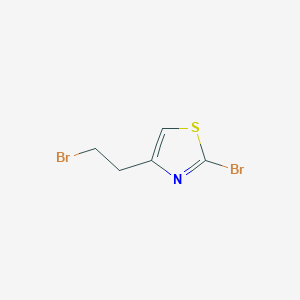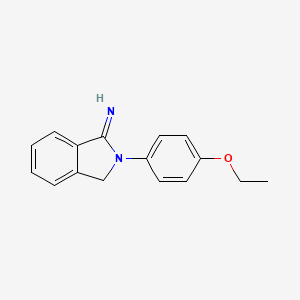![molecular formula C7H11N3 B13621454 [1-(1H-imidazol-2-yl)cyclopropyl]methanamine](/img/structure/B13621454.png)
[1-(1H-imidazol-2-yl)cyclopropyl]methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-(1H-imidazol-2-yl)cyclopropyl]methanamine: is a heterocyclic compound that features an imidazole ring fused to a cyclopropyl group with a methanamine substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [1-(1H-imidazol-2-yl)cyclopropyl]methanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with imidazole derivatives. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are used to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction parameters .
Analyse Des Réactions Chimiques
Types of Reactions
[1-(1H-imidazol-2-yl)cyclopropyl]methanamine: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The methanamine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional functional groups, while substitution reactions can produce a variety of substituted imidazole compounds .
Applications De Recherche Scientifique
[1-(1H-imidazol-2-yl)cyclopropyl]methanamine: has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and antifungal activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of [1-(1H-imidazol-2-yl)cyclopropyl]methanamine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition studies. The compound may also interact with biological receptors, influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
[1-(1H-imidazol-2-yl)cyclopropyl]methanamine: can be compared with other imidazole derivatives such as:
- Cyclopropyl (1-methyl-1H-imidazol-2-yl)methanamine
- (1-Cyclopropyl-1H-imidazol-2-yl)methanol hydrochloride
- 1- [1- (1H-Imidazol-1-ylmethyl)cyclopropyl]methanamine
Propriétés
Formule moléculaire |
C7H11N3 |
|---|---|
Poids moléculaire |
137.18 g/mol |
Nom IUPAC |
[1-(1H-imidazol-2-yl)cyclopropyl]methanamine |
InChI |
InChI=1S/C7H11N3/c8-5-7(1-2-7)6-9-3-4-10-6/h3-4H,1-2,5,8H2,(H,9,10) |
Clé InChI |
IOSJHAHYXSIOPJ-UHFFFAOYSA-N |
SMILES canonique |
C1CC1(CN)C2=NC=CN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2,5-Dioxopyrrolidin-1-yl) 2-methoxy-4-[3-(trifluoromethyl)diazirin-3-yl]benzoate](/img/structure/B13621396.png)
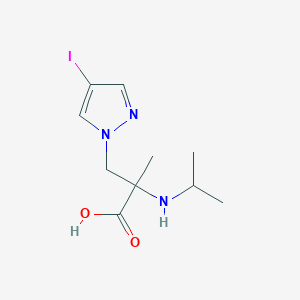
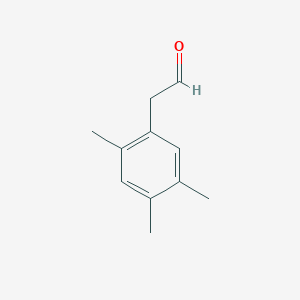
![7-Ethyl-6-azaspiro[3.4]octane](/img/structure/B13621408.png)
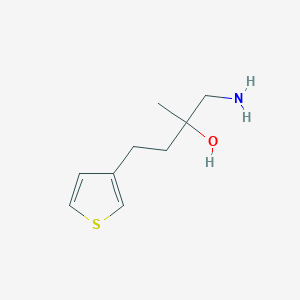
![[5-(3,4-Dimethoxyphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol](/img/structure/B13621425.png)
